Benzamide, 5-amino-N-butyl-2-phenoxy-
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Overview
Description
Benzamide, 5-amino-N-butyl-2-phenoxy-: is a synthetic organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound is characterized by the presence of an amino group, a butyl chain, and a phenoxy group attached to a benzamide core. Its chemical structure allows it to interact with various biological targets, making it a valuable tool in research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 5-amino-N-butyl-2-phenoxy- typically involves the condensation of benzoic acids and amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its rapid, mild, and eco-friendly nature, providing high yields and a simple procedure.
Industrial Production Methods: While specific industrial production methods for Benzamide, 5-amino-N-butyl-2-phenoxy- are not extensively documented, the general approach would likely involve large-scale synthesis using similar condensation reactions. The use of recoverable catalysts and green chemistry principles would be emphasized to ensure sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Benzamide, 5-amino-N-butyl-2-phenoxy- can undergo various chemical reactions, including:
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: The amino and phenoxy groups can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Benzamide, 5-amino-N-butyl-2-phenoxy- has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The primary mechanism of action for Benzamide, 5-amino-N-butyl-2-phenoxy- involves the inhibition of the Na+/Ca2+ exchanger isoform 3 (NCX3). This inhibition disrupts the regulation of intracellular calcium levels, which can have significant effects on cellular function and survival . The compound interacts with specific molecular targets, including the α1 and α2 repeats of NCX3, to exert its inhibitory effects .
Comparison with Similar Compounds
5-amino-N-butyl-2-(4-ethoxyphenoxy)-benzamide hydrochloride: This compound is structurally similar and also acts as an NCX3 inhibitor.
2,3-dimethoxybenzamide: Known for its antioxidant and antibacterial activities.
3-acetoxy-2-methylbenzamide: Another benzamide derivative with notable biological activities.
Uniqueness: Benzamide, 5-amino-N-butyl-2-phenoxy- stands out due to its potent inhibition of NCX3 and its specific interaction with molecular targets involved in calcium homeostasis . This makes it a valuable tool for dissecting the role of NCX3 in physiological and pathological conditions.
Properties
CAS No. |
400039-35-2 |
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Molecular Formula |
C17H20N2O2 |
Molecular Weight |
284.35 g/mol |
IUPAC Name |
5-amino-N-butyl-2-phenoxybenzamide |
InChI |
InChI=1S/C17H20N2O2/c1-2-3-11-19-17(20)15-12-13(18)9-10-16(15)21-14-7-5-4-6-8-14/h4-10,12H,2-3,11,18H2,1H3,(H,19,20) |
InChI Key |
CEFBVTADBTWUTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=C(C=CC(=C1)N)OC2=CC=CC=C2 |
Origin of Product |
United States |
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